Cas no 90925-42-1 ((3-Methoxy-2,6-dimethylphenyl)methanol)

(3-Methoxy-2,6-dimethylphenyl)methanol 化学的及び物理的性質

名前と識別子

-

- (3-methoxy-2,6-dimethylphenyl)methanol

- 2,6-Dimethyl-3-methoxybenzyl alcohol

- (3-Methoxy-2,6-dimethylphenyl)methanol

-

- インチ: 1S/C10H14O2/c1-7-4-5-10(12-3)8(2)9(7)6-11/h4-5,11H,6H2,1-3H3

- InChIKey: ZHIQTLLKOLBTMH-UHFFFAOYSA-N

- ほほえんだ: O(C)C1=CC=C(C)C(CO)=C1C

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 136

- トポロジー分子極性表面積: 29.5

- 疎水性パラメータ計算基準値(XlogP): 1.7

(3-Methoxy-2,6-dimethylphenyl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010015344-250mg |

2,6-Dimethyl-3-methoxybenzyl alcohol |

90925-42-1 | 97% | 250mg |

$480.00 | 2023-08-31 | |

| Alichem | A010015344-1g |

2,6-Dimethyl-3-methoxybenzyl alcohol |

90925-42-1 | 97% | 1g |

$1475.10 | 2023-08-31 | |

| Alichem | A010015344-500mg |

2,6-Dimethyl-3-methoxybenzyl alcohol |

90925-42-1 | 97% | 500mg |

$839.45 | 2023-08-31 |

(3-Methoxy-2,6-dimethylphenyl)methanol 関連文献

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674

-

Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141

-

Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611

(3-Methoxy-2,6-dimethylphenyl)methanolに関する追加情報

(3-Methoxy-2,6-Dimethylphenyl)Methanol: A Comprehensive Overview

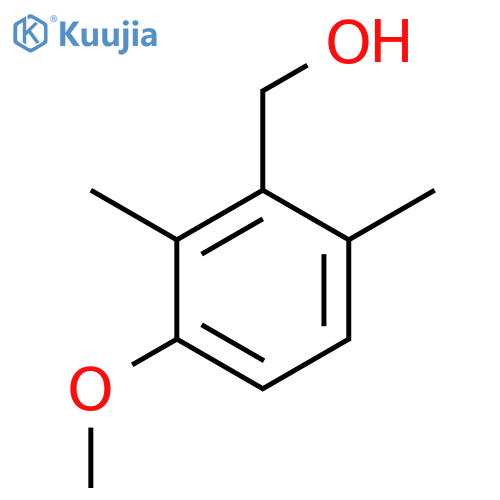

(3-Methoxy-2,6-Dimethylphenyl)Methanol, also known by its CAS registry number 90925-42-1, is a versatile organic compound with a unique structure that has garnered significant attention in both academic and industrial research. This compound, characterized by its phenolic alcohol functional group and substituted aromatic ring, exhibits a wide range of applications across various fields. Recent advancements in synthetic methodologies and its utilization in drug discovery have further solidified its importance in modern chemistry.

The molecular structure of (3-Methoxy-2,6-Dimethylphenyl)Methanol consists of a phenol ring substituted with methoxy and methyl groups at the 3 and 2,6 positions, respectively. This substitution pattern imparts unique electronic and steric properties to the molecule, making it highly reactive under specific conditions. The presence of the hydroxymethyl group (-CH₂OH) further enhances its reactivity, enabling it to participate in various chemical transformations such as oxidation, reduction, and nucleophilic substitution reactions.

Recent studies have highlighted the potential of (3-Methoxy-2,6-Dimethylphenyl)Methanol as a precursor in the synthesis of bioactive compounds. For instance, researchers have utilized this compound to develop novel anti-inflammatory agents by incorporating it into heterocyclic frameworks. The ease with which this compound can be modified to generate structurally diverse derivatives has made it a valuable building block in medicinal chemistry.

In addition to its role in drug discovery, (3-Methoxy-2,6-Dimethylphenyl)Methanol has found applications in the fragrance industry. Its pleasant odor profile and stability under various environmental conditions make it an ideal candidate for use in perfumes and personal care products. Recent advancements in green chemistry have also led to the development of sustainable synthesis routes for this compound, reducing its environmental footprint while maintaining high yields.

The synthesis of (3-Methoxy-2,6-Dimethylphenyl)Methanol typically involves multi-step processes that combine substitution and oxidation reactions. One notable method involves the methylation of resorcinol derivatives followed by selective oxidation to introduce the hydroxymethyl group. Recent optimizations of these reaction pathways have significantly improved both the efficiency and scalability of the synthesis process.

From a materials science perspective, (3-Methoxy-2,6-Dimethylphenyl)Methanol has been explored as a monomer for the production of advanced polymers. Its ability to form stable covalent bonds under polymerization conditions has led to the development of novel materials with enhanced mechanical and thermal properties. These materials are currently being evaluated for use in high-performance composites and electronic devices.

In conclusion, (3-Methoxy-2,6-Dimethylphenyl)Methanol (CAS No: 90925-42-1) is a multifaceted compound with a rich chemical profile that continues to drive innovation across diverse industries. Its versatility as a building block for bioactive compounds, fragrances, and advanced materials positions it as a key player in contemporary chemical research. As new applications emerge and synthetic methods evolve, this compound is poised to remain at the forefront of scientific advancement.

90925-42-1 ((3-Methoxy-2,6-dimethylphenyl)methanol) 関連製品

- 1707735-44-1(7-Amino-4-difluoromethyl-1H-[1,8]naphthyridin-2-one)

- 1396580-59-8(N-(6-methoxypyrimidin-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide)

- 139071-58-2(2-Ethynyl-2-hydroxycyclopentanone)

- 852627-74-8(1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole)

- 1805948-98-4(Ethyl 3-bromo-4-nitropyridine-5-acetate)

- 2171835-97-3(3-(2-aminoethyl)-5H,6H,7H,8H-imidazo1,2-apyridine-7-carboxylic acid)

- 1286719-09-2(N-4-(furan-2-yl)-1,3-thiazol-2-yl-1-6-(1H-imidazol-1-yl)pyridazin-3-ylpiperidine-3-carboxamide)

- 866153-17-5(1-[(2,4-dichlorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine)

- 1702193-02-9(4-(but-3-yn-1-yl)amino-2-methylpyrimidine-5-carboxylic acid)

- 2172012-58-5(2-butyloxane-2-carbaldehyde)